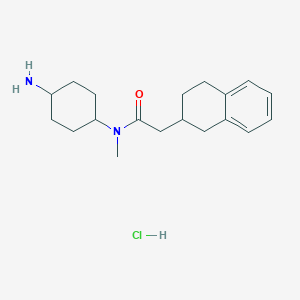
N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with a complex chemical structure. This compound's unique blend of functional groups contributes to its diverse range of applications in fields such as medicinal chemistry and industrial manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide generally begins with the preparation of intermediate compounds. A typical synthetic route may involve:
Formation of the Imidazole Core: Condensation reactions involving substituted benzenes and nitriles.
Thioether Formation: Reacting the imidazole intermediate with thioacetic acid.
Phenyl Substitution: Using aromatic substitution reactions to attach the phenyl groups.
The reaction conditions usually require controlled temperatures, catalysts such as Lewis acids or bases, and solvents that support nucleophilic or electrophilic substitution.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction parameters to maximize yield and purity. This often includes:
Continuous flow reactors for large-scale synthesis.
Use of high-purity reagents and catalysts to minimize by-products.
Post-reaction purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is known to undergo various chemical reactions:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Aromatic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium or nickel in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides for alkylation reactions.
Major Products: The major products from these reactions often retain the core structure, with modifications mainly at the phenyl and imidazole rings. This includes derivatives like sulfoxides and alkylated imidazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially in the development of novel pharmaceuticals.
Biology: Its derivatives have been studied for their potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug development, particularly for its ability to interact with specific protein targets in the body.
Industry: Utilized in the manufacturing of specialty chemicals and advanced materials due to its robust chemical structure.
Mechanism of Action
Effect Mechanism: The compound exerts its effects primarily through interactions with enzymes or receptors, influencing biochemical pathways.
Molecular Targets: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific cellular receptors, altering cell signaling processes.
Comparison with Similar Compounds
N-phenylimidazoles: Share the imidazole core but lack the trifluoromethyl group.
Thioacetamides: Similar in having the thioamide group but differ in the aromatic substituents.
Unique Attributes:
Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.
Imidazole Ring: Provides a versatile platform for further chemical modifications.
This compound's distinct chemical structure and versatile reactivity make it a valuable entity in various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3OS/c1-17-10-12-18(13-11-17)22-15-29-24(33-16-23(32)30-20-7-3-2-4-8-20)31(22)21-9-5-6-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBXDURCUUPWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2610576.png)




![ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2610585.png)
![3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one](/img/structure/B2610586.png)
![3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2610587.png)
![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)
![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)

